molecular formula C12H23NO4 B11941259 Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard

Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard

Cat. No.: B11941259
M. Wt: 254.37 g/mol
InChI Key: IGQBPDJNUXPEMT-GRZYHZONSA-N
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Description

Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard, is a deuterated form of isovaleryl-L-carnitine. It is used as an analytical standard in various scientific research applications. The compound is characterized by the presence of nine deuterium atoms, which replace the hydrogen atoms in the trimethyl group. This isotopic labeling makes it particularly useful in mass spectrometry and other analytical techniques for precise quantification and identification of isovaleryl-L-carnitine in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) involves the esterification of L-carnitine with isovaleric acid, followed by the introduction of deuterium atoms into the trimethyl group. The reaction typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions include:

    Esterification: L-carnitine is reacted with isovaleric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Deuteration: The trimethyl group is deuterated using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of L-carnitine and isovaleric acid are esterified using industrial-scale reactors.

    Deuteration: The deuteration step is carried out using deuterated reagents in specialized facilities equipped to handle isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The deuterium atoms in the trimethyl group can be substituted with other isotopes or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions include:

    Oxidation: Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) carboxylic acid.

    Reduction: Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) alcohol.

    Substitution: Various isotopically labeled derivatives.

Scientific Research Applications

Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) is widely used in scientific research, including:

    Chemistry: Used as an analytical standard in mass spectrometry for the quantification of isovaleryl-L-carnitine in complex mixtures.

    Biology: Employed in metabolic studies to trace the pathways of L-carnitine and its derivatives.

    Medicine: Utilized in clinical research to study metabolic disorders such as isovaleric acidemia.

    Industry: Applied in the quality control of pharmaceuticals and nutritional supplements containing L-carnitine.

Mechanism of Action

The mechanism of action of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) involves its role as a carrier molecule in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling does not alter its biological function but allows for precise tracking in metabolic studies. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II.

Comparison with Similar Compounds

Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) can be compared with other similar compounds, such as:

    Acetyl-L-carnitine-(N-methyl-d3): Another deuterated L-carnitine derivative used in metabolic studies.

    Butyryl-L-carnitine-(N,N,N-trimethyl-d9): A similar compound with a butyryl group instead of an isovaleryl group.

    L-carnitine-(N,N,N-trimethyl-d9): The non-esterified form of deuterated L-carnitine.

The uniqueness of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) lies in its specific isotopic labeling and its application in the study of isovaleric acidemia and other metabolic disorders .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

254.37 g/mol

IUPAC Name

(3R)-3-(3-methylbutanoyloxy)-4-[tris(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1/i3D3,4D3,5D3

InChI Key

IGQBPDJNUXPEMT-GRZYHZONSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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